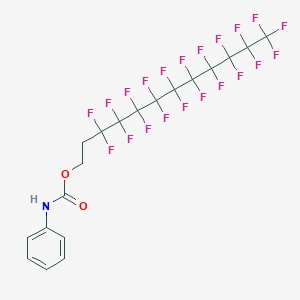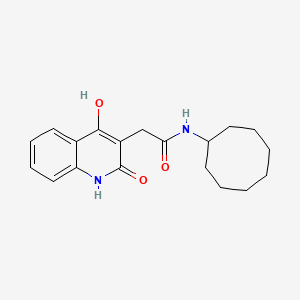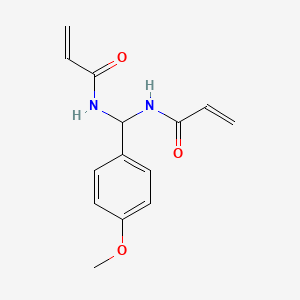![molecular formula C15H13NO3 B15080594 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone is a Schiff base compound, known for its significant role in various scientific fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Méthodes De Préparation
The synthesis of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone typically involves the condensation reaction between 4-aminoacetophenone and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cells.
Industry: It is used in the synthesis of photosensitive materials and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone involves its interaction with biological macromolecules. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with enzymes and proteins, disrupting their normal function. This disruption can lead to antimicrobial and antitumor effects. The compound’s ability to chelate metal ions also plays a role in its antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone include other Schiff bases derived from different aldehydes and amines. For example:
1-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)ethanone: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its reactivity and biological activity.
1-(4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethanone: This derivative exhibits enhanced antimalarial activity due to the presence of the quinoline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-2-5-13(6-3-11)16-9-12-4-7-14(18)8-15(12)19/h2-9,18-19H,1H3 |
Clé InChI |
GHXZGPRSVZJGIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080525.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)



![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
